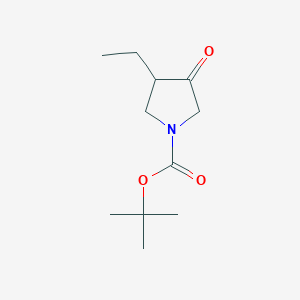

Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

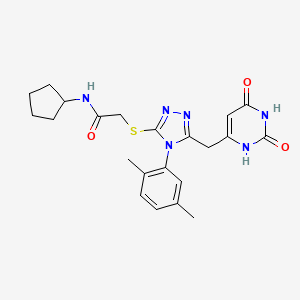

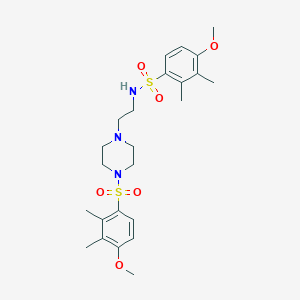

“Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H19NO5 . It is also known by other names such as “1-tert-butyl 3-Ethyl 4-oxopyrrolidine-1,3-dicarboxylate” and "1- (tert-Butoxycarbonyl)pyrrolidin-3-one-4-carboxylic acid ethyl ester" .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 3-hydroxypyrrolidin-1-carboxylate tert-butyl ester with Dess-Martin oxidizing agent in dichloromethane . The reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis

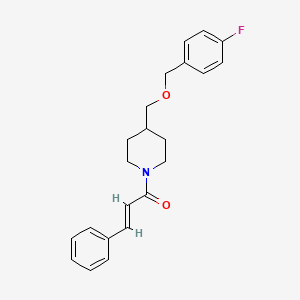

The molecular structure of “this compound” consists of a five-membered pyrrolidine ring with a carbonyl group at the 4-position, an ethyl group at the 3-position, and a tert-butyl ester group at the 1-position . The average mass of the molecule is 257.283 Da and the monoisotopic mass is 257.126312 Da .Chemical Reactions Analysis

The Boc protecting group in “this compound” can be removed under weak or strong acidic conditions, exposing the protected amino functional group . The stability of the compound is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound .Physical and Chemical Properties Analysis

“this compound” is a yellowish-white solid at room temperature . It is soluble in most organic solvents but insoluble in water . The compound has a certain hydrophobicity due to the presence of many carbon-hydrogen bonds in the molecule . It has good solubility in weakly polar organic solvents such as ether, acetonitrile, and dimethylformamide (DMF) .Applications De Recherche Scientifique

Supramolecular Assemblies and Crystal Structure Analysis

Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate and its analogues demonstrate fascinating supramolecular assemblies through weak intermolecular interactions such as CH⋯O/CH⋯π in their crystal structures. Despite lacking a hydrogen bond donor and acceptor system, the bulky substitutions on these oxopyrrolidine scaffolds enable them to form diverse supramolecular structures. This insight into the molecular arrangements is essential for understanding the material properties and could be applicable in designing new materials with desired physical and chemical properties. The study's findings were substantiated through crystal structure analysis and Hirshfeld surface analysis, highlighting the significant role of weak interactions in the supramolecular organization (Samipillai et al., 2016).

Synthesis and Characterization of Schiff Base Compounds

Research into the synthesis of Schiff base compounds from starting tert-butyl 4-oxopiperidine-1-carboxylate reveals the compound's versatility as a precursor. This work involved synthesizing a series of Schiff base compounds, characterized using FTIR, 1H, and 13C NMR spectroscopy, and further analyzed through X-ray crystallography. The study demonstrated the compound's potential in the synthesis of complex molecules, which could have applications in medicinal chemistry and material science (Çolak et al., 2021).

Investigating Non-synchronous Reaction Pathways

Another study focused on the product of a non-synchronous reaction between ethyl 1,2,4-triazine-3-carboxylate and a pyrrolidine enamine, leading to the discovery of an azabicyclo[3.2.1]octane derivative. This outcome demonstrates an unknown reaction pathway for these compounds, expanding the understanding of potential reactions and providing a basis for developing new synthetic methodologies (MacorJohn et al., 1998).

Highly Functionalized Tetrahydropyridines Synthesis

The use of this compound in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation showcases the compound's utility in organic synthesis. This method yields products with complete regioselectivity and high diastereoselectivities, contributing significantly to the toolbox of synthetic organic chemistry (Zhu et al., 2003).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNGPZRFJMPEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1=O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)

![N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2701341.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2701343.png)

![2-(2-Hydroxyethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2701345.png)